4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane
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Overview
Description
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane typically involves the reaction of 2-chloroethanol with a suitable dioxolane precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is designed to be efficient and scalable, ensuring consistent quality and yield. The use of advanced techniques, such as continuous flow reactors, can enhance the production efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include 4-[(2-Hydroxyethoxy)methyl]-2-ethenyl-1,3-dioxolane and its derivatives.
Oxidation: Oxidation products may include carboxylic acids or aldehydes.
Reduction: Reduction products include alcohols and other reduced derivatives.
Scientific Research Applications
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The dioxolane ring can undergo ring-opening reactions, which are important in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromoethoxy)methyl]-2-ethenyl-1,3-dioxolane
- 4-[(2-Iodoethoxy)methyl]-2-ethenyl-1,3-dioxolane
- 4-[(2-Fluoroethoxy)methyl]-2-ethenyl-1,3-dioxolane
Uniqueness
4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
91324-54-8 |
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Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-(2-chloroethoxymethyl)-2-ethenyl-1,3-dioxolane |
InChI |
InChI=1S/C8H13ClO3/c1-2-8-11-6-7(12-8)5-10-4-3-9/h2,7-8H,1,3-6H2 |
InChI Key |
FFNZYBGXKRRMQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1OCC(O1)COCCCl |
Origin of Product |
United States |
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